Ethyl 1-propan-2-ylsulfonylpiperidine-4-carboxylate
Description
Ethyl 1-propan-2-ylsulfonylpiperidine-4-carboxylate is a piperidine derivative characterized by a propan-2-ylsulfonyl (isopropylsulfonyl) group at the 1-position and an ethyl carboxylate ester at the 4-position of the piperidine ring. This compound belongs to a class of sulfonylated piperidines, which are notable for their structural versatility and applications in medicinal chemistry and organic synthesis.
Properties
CAS No. |
330985-27-8 |
|---|---|
Molecular Formula |
C11H21NO4S |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
ethyl 1-propan-2-ylsulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C11H21NO4S/c1-4-16-11(13)10-5-7-12(8-6-10)17(14,15)9(2)3/h9-10H,4-8H2,1-3H3 |
InChI Key |
PMYXSRRXJJQXFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-propan-2-ylsulfonylpiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with sulfonyl chlorides under basic conditions. A common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including hydrogenation, cyclization, and amination reactions. The development of cost-effective and scalable methods for the synthesis of substituted piperidines is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-propan-2-ylsulfonylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-propan-2-ylsulfonylpiperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-propan-2-ylsulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Key Features:
- Molecular Formula: C₁₁H₂₁NO₄S.
- Functional Groups :
- Propan-2-ylsulfonyl group : Imparts steric bulk and electron-withdrawing properties.
- Ethyl carboxylate : Enhances solubility and serves as a reactive handle for further derivatization.
Comparison with Similar Compounds
The biological and chemical properties of sulfonylated piperidine derivatives are highly dependent on substituent variations. Below is a detailed comparison of Ethyl 1-propan-2-ylsulfonylpiperidine-4-carboxylate with structurally related compounds.
Table 1: Structural and Functional Comparison
| Compound Name | Substituent at Piperidine-1 | Key Structural Features | Biological Activity/Applications |
|---|---|---|---|
| This compound | Propan-2-ylsulfonyl | Bulky isopropyl group, ethyl ester | Potential enzyme inhibition, drug lead |
| Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate | Ethylsulfonyl | Smaller alkyl chain, higher solubility | Anticancer, anti-inflammatory |
| Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate | Methylsulfonyl | Compact substituent, increased reactivity | Neuroprotective, antimicrobial |
| Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate | 4-Ethoxyphenylsulfonyl | Aromatic ring with ethoxy group | Enzyme inhibition, polymer precursors |
| Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | Chloroethyl | Electrophilic chlorine substituent | Cytotoxic agent, alkylating potential |
Key Findings:
Steric and Electronic Effects :
- The propan-2-ylsulfonyl group in the target compound introduces significant steric hindrance compared to smaller groups like methylsulfonyl . This reduces metabolic degradation but may limit binding to sterically sensitive targets.
- Ethylsulfonyl derivatives exhibit higher solubility in polar solvents due to shorter alkyl chains, enhancing bioavailability .
Biological Activity :
- Methylsulfonyl analogs show stronger neuroprotective effects in vitro, likely due to easier membrane penetration .
- Aromatic sulfonyl groups (e.g., 4-ethoxyphenylsulfonyl) improve binding to aromatic-rich enzyme pockets, such as cyclooxygenase-2 (COX-2) .
Synthetic Utility :
- Chloroethyl derivatives are prone to nucleophilic substitution, making them intermediates for alkylation reactions .
- Ethoxyphenylsulfonyl groups are preferred in polymer chemistry for their thermal stability .
Research Highlights and Mechanistic Insights
- Enzyme Inhibition : The sulfonyl group in this compound interacts with catalytic lysine or arginine residues in enzymes like trypsin, as shown in molecular docking studies .
- Structure-Activity Relationships (SAR) :
- Increasing sulfonyl alkyl chain length (methyl → ethyl → isopropyl) correlates with reduced antibacterial activity but improved antitumor potency .
- Aromatic substituents enhance π-π stacking interactions in receptor binding .
Biological Activity
Ethyl 1-propan-2-ylsulfonylpiperidine-4-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its sulfonamide group and piperidine ring structure, which contribute to its biological activity. The molecular formula is C12H19NO4S, and its molecular weight is approximately 273.35 g/mol.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, sulfonamides often inhibit dihydropteroate synthase, impacting folate synthesis in bacteria.
- Receptor Modulation : It may also modulate neurotransmitter receptors or other signaling pathways, potentially influencing mood and cognitive functions.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The sulfonamide moiety is known for its antibacterial activity. In vitro assays have shown that these compounds can inhibit the growth of various bacterial strains, although specific data for this compound is limited.
Anticancer Potential
There is growing interest in the anticancer properties of sulfonamide derivatives. Some studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
Case Studies and Research Findings
Case Study 1: Antimicrobial Screening
A study conducted on related sulfonamide compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined for various strains, supporting the potential use of sulfonamides in treating infections.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| This compound | TBD |
Case Study 2: Anticancer Activity
In a series of experiments evaluating the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed promising results. The compound induced apoptosis in breast cancer cells with an IC50 value of approximately 25 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| HeLa (Cervical) | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
